
4-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine
Descripción general
Descripción
The compound “4-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities and are used in the development of various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The pyrazole ring is known to undergo various reactions, including electrophilic substitution and nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and reactivity, would be influenced by its molecular structure. These properties are crucial for determining the compound’s applications in various fields.Aplicaciones Científicas De Investigación
Synthesis and Dyeing Properties
One significant application of 4-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine and its derivatives is in the field of dye synthesis. In a study, new heterocycles, including derivatives of 5-pyrazolones, were synthesized with anticipated dyeing and biological properties. These compounds were used to produce new azo and bisazo dyes, and their structures were confirmed through spectroscopic and analytical methods. Tests for dyeing performance and fastness were also conducted, demonstrating their potential in textile applications (Bagdatli & Ocal, 2012).
Chemical Synthesis and Reactivity
Another research focus is on the synthesis and reactivity of 4-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine derivatives. Studies have described the synthesis of various derivatives, including their application in creating complex compounds. These compounds have shown potential in various fields such as medicinal chemistry and materials science. For example, the creation of compounds with potential local anesthetic, analgesic, and platelet antiaggregating activities has been explored (Bruno et al., 1994).
Crystallography and Tautomerism
The compound and its derivatives have also been studied in terms of their crystallographic properties and tautomerism. Research involving X-ray crystallography and NMR spectroscopy provided insights into the structural and chemical properties of these compounds, which can be crucial for developing new materials or drugs (Cornago et al., 2009).
Catalysis and Green Chemistry
In the realm of green chemistry, derivatives of 4-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine have been utilized in catalysis. Studies have shown the use of these compounds in synthesizing novel compounds through environmentally friendly methods, indicating their role in sustainable chemistry practices (Gunasekaran et al., 2014).
Corrosion Inhibition
Additionally, these compounds have applications in corrosion inhibition. Research has demonstrated the effectiveness of pyrazole derivatives as corrosion inhibitors, particularly for metals like iron in acidic media. This highlights their potential in industrial applications, particularly in protecting metals from corrosive environments (Chetouani et al., 2005).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-7-4-5-8(2)10(6-7)11-9(3)14-15-12(11)13/h4-6H,1-3H3,(H3,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYVWJORCPQSOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=C(NN=C2N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




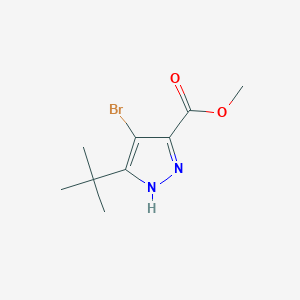
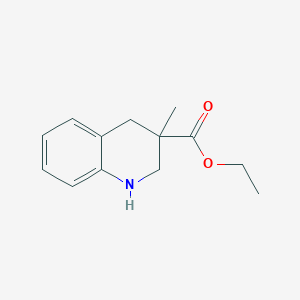


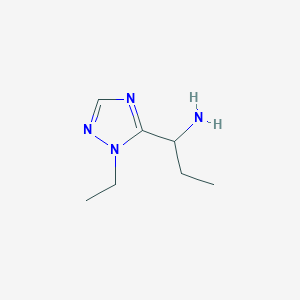
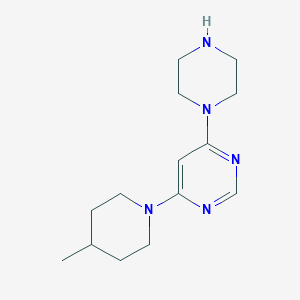
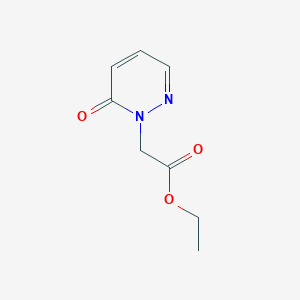

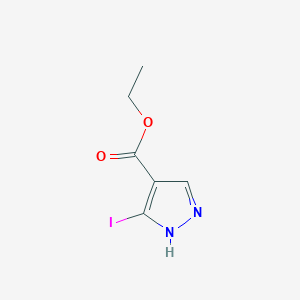
![2-[(4-Methoxybenzyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1419890.png)
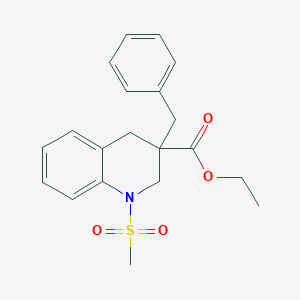
![4-[2-Oxo-2-(2-thienyl)ethoxy]benzoic acid](/img/structure/B1419892.png)
![Ethyl 3-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1419893.png)